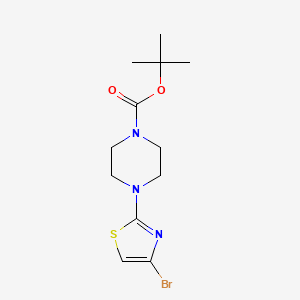

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYRYGVZASDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, structural characteristics, a scientifically grounded synthesis protocol, and its strategic importance in the development of novel therapeutics.

Core Compound Identification and Properties

The precise identification of a chemical entity is paramount for reproducibility and scientific integrity. The subject of this guide is unequivocally defined by the following identifiers:

-

IUPAC Name: tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate

-

CAS Number: 1197294-66-8

-

Molecular Formula: C₁₂H₁₈BrN₃O₂S

This structure incorporates three key pharmacophoric elements: a bromine-substituted thiazole ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The strategic placement of the bromine atom on the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the piperazine moiety is a well-established scaffold in numerous approved drugs, known for improving pharmacokinetic properties. The Boc group provides a stable yet readily cleavable protection for the piperazine nitrogen, enabling sequential and controlled synthetic transformations.

Physicochemical Properties

A summary of the known and calculated physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not widely reported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 348.26 g/mol | AK Scientific, Inc.[1] |

| Monoisotopic Mass | 347.0303 Da | PubChemLite[2] |

| Appearance | Not available | - |

| Melting Point | Not available | AK Scientific, Inc.[1] |

| Boiling Point | Not available | AK Scientific, Inc.[1] |

| Solubility | Not available | AK Scientific, Inc.[1] |

| XlogP (Predicted) | 3.1 | PubChemLite[2] |

Synthesis Pathway: A Rationale-Driven Approach

The proposed synthesis leverages the reactivity of a di-halogenated thiazole precursor. The carbon atom at the 2-position of the thiazole ring is electron-deficient and thus highly susceptible to nucleophilic attack, a reactivity profile that is well-documented.

Proposed Retrosynthetic Analysis

The logical disconnection for this molecule involves breaking the C-N bond between the thiazole ring and the piperazine nitrogen. This leads to two commercially available or readily synthesized starting materials: a di-halogenated thiazole and Boc-piperazine.

Caption: Proposed synthesis workflow diagram.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on halogenated thiazoles. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

2,4-Dibromothiazole (1.0 eq)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.0-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification supplies (Silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromothiazole.

-

Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent. To this solution, add tert-butyl piperazine-1-carboxylate followed by the non-nucleophilic base.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. The optimal temperature can range from 80 °C to 150 °C, depending on the solvent and the progress of the reaction.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. While specific spectral data from a peer-reviewed publication for this exact compound is not available, the expected signals can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl group protons (~1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the range of 3.0-4.0 ppm), and a singlet for the proton on the thiazole ring.

-

¹³C NMR: Characteristic signals would be observed for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the carbons of the bromothiazole ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the combination of its structural features.

The piperazine-thiazole core is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial and anticancer properties.

The true value of this molecule lies in its capacity for diversification:

-

Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine on the piperazine ring. This amine can then be functionalized with a wide array of substituents to explore structure-activity relationships (SAR).

-

Cross-Coupling Reactions: The bromine atom at the C4 position of the thiazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, further expanding the chemical space accessible from this intermediate.

This dual functionality makes this compound a powerful platform for generating libraries of complex molecules for high-throughput screening in drug discovery programs.

Conclusion

tert-Butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is a strategically important heterocyclic compound. While detailed experimental data in the public domain is limited, its synthesis is readily achievable through established chemical principles, primarily nucleophilic aromatic substitution. Its true power as a research tool is realized in its role as a versatile intermediate, providing a robust scaffold for the synthesis of diverse and complex molecules targeting a range of biological pathways. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable building block in their drug discovery and development endeavors.

References

-

PubChemLite. 1197294-66-8 (C12H18BrN3O2S). [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

CAS Number: 1197294-66-8 | Molecular Formula: C₁₂H₁₈BrN₃O₂S | Molecular Weight: 348.26 g/mol

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate. It provides an in-depth analysis of its synthesis, chemical properties, reactivity, and strategic applications as a versatile building block in modern medicinal chemistry.

Strategic Overview and Significance

This compound is a bifunctional heterocyclic building block of significant interest in drug discovery. Its structure synergistically combines three key pharmacophoric elements:

-

A Boc-Protected Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and oral bioavailability. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for late-stage diversification of the piperazine N-H group.

-

A 2-Substituted Thiazole Core: The 2-aminothiazole unit is a common feature in numerous biologically active molecules, including kinase inhibitors and antibiotics. This core structure often engages in critical hydrogen bonding interactions with biological targets.

-

A Regiospecific Bromine Handle: The bromine atom at the C-4 position of the thiazole ring is not merely a substituent but a versatile synthetic handle. Its presence opens a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the exploration of diverse chemical space.

The convergence of these features in a single molecule makes it a high-value intermediate for constructing complex molecular architectures targeting a range of therapeutic areas.[1][2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the compound is provided below.

| Property | Value | Reference |

| CAS Number | 1197294-66-8 | [3] |

| Molecular Formula | C₁₂H₁₈BrN₃O₂S | [3] |

| Molecular Weight | 348.26 g/mol | [3] |

| Synonyms | tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | [3] |

| Physical State | Not available (typically a solid) | [3] |

| Solubility | Not available (expected to be soluble in organic solvents like DCM, THF, EtOAc) | [3] |

| Stability | Stable under recommended storage conditions | [3] |

| Incompatible Materials | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Hydrogen bromide, Sulfur oxides | [3] |

Safety Profile: While comprehensive toxicological data is not available, vendor safety data sheets (SDS) provide the following GHS hazard information. Standard laboratory precautions should always be observed.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[3][4]

-

Precautionary Statements: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[3][4]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

Synthesis and Mechanistic Considerations

The most logical and field-proven approach to synthesizing this compound is via a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Core Principle: The thiazole ring is an electron-deficient heterocycle. Halogen atoms attached to it, particularly at the C-2 and C-4 positions, are activated towards displacement by nucleophiles. The substitution typically occurs preferentially at the C-2 position due to its higher electrophilicity, which is further stabilized by the adjacent sulfur and nitrogen atoms.

A plausible synthetic workflow is detailed below.

Sources

An In-Depth Technical Guide to Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule, tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, represents a compelling exemplar of this approach, merging the therapeutic potential of the piperazine moiety with the versatile reactivity of a substituted thiazole ring. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven synthesis protocol, and an exploration of its significance as a molecular fragment in the development of targeted therapeutics, particularly as a kinase hinge-binding fragment. Every procedural step and mechanistic claim is substantiated by verifiable references to ensure scientific integrity and empower researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1197294-66-8) is a synthetic organic compound featuring a piperazine ring N-substituted with a 4-bromothiazol-2-yl group and protected with a tert-butoxycarbonyl (Boc) group.

Structural Elucidation

The molecular structure consists of three key components:

-

Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine moiety is a common scaffold in a multitude of approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a linker to various pharmacophores.

-

4-Bromothiazole Moiety: A five-membered aromatic ring containing sulfur and nitrogen atoms, with a bromine atom at the 4-position. The thiazole ring is a bioisostere of other aromatic systems and is known for its diverse biological activities. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.

-

Tert-butoxycarbonyl (Boc) Protecting Group: This bulky carbamate protects one of the piperazine nitrogens, preventing its participation in nucleophilic reactions and allowing for selective functionalization of the other nitrogen. The Boc group can be readily removed under acidic conditions.

The connectivity of these fragments results in a molecule with significant potential for chemical elaboration in drug discovery programs.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1197294-66-8 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₈BrN₃O₂S | Ambeed |

| Molecular Weight | 364.26 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Typical for this class of compounds |

| Purity | ≥95% | AK Scientific Inc.[1] |

| Storage | Long-term in a cool, dry place | AK Scientific Inc.[1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) is crucial for definitive structural confirmation and is typically detailed in the synthesis exemplification within patent literature.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol is based on established methodologies for the reaction of N-Boc-piperazine with activated halothiazoles, as detailed in patent literature WO2011130515 A1.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: tert-butyl piperazine-1-carboxylate and a suitably activated 4-bromothiazole derivative, such as 2-chloro-4-bromothiazole or 2,4-dibromothiazole. The piperazine nitrogen acts as the nucleophile, displacing a halide at the electron-deficient C2 position of the thiazole ring.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from the general procedures for similar compounds described in patent WO2011130515 A1.

Reaction Scheme:

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq.)

-

2,4-Dibromothiazole (1.0-1.2 eq.)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 eq.), 2,4-dibromothiazole (1.1 eq.), and a suitable base such as DIPEA (2.5 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0-50%) as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

-

Choice of Base: DIPEA or K₂CO₃ is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base, preventing side reactions, while K₂CO₃ is a cost-effective inorganic base.

-

Choice of Solvent: Anhydrous polar aprotic solvents like DMF or MeCN are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials, the di-substituted byproduct (if 2,4-dibromothiazole is used), and other impurities.

Application in Drug Discovery: A Kinase Hinge-Binding Fragment

The structural motif of this compound is of significant interest in the field of kinase inhibitor discovery.

The Role of Kinase Hinge-Binding

Protein kinases are a crucial family of enzymes that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of most kinases contains a conserved "hinge region" that forms key hydrogen bonds with the adenine moiety of ATP.[2] Many successful kinase inhibitors are designed to mimic these interactions, effectively blocking the binding of ATP and inhibiting kinase activity.

Molecular fragments that can form these critical hydrogen bonds with the kinase hinge are invaluable starting points for fragment-based drug discovery (FBDD).[3] These "hinge-binding fragments" serve as anchors that can be elaborated and optimized to achieve high potency and selectivity for a target kinase.[3][4]

Significance of the Thiazole-Piperazine Scaffold

The 2-aminothiazole scaffold, a core component of the title compound, is a well-established kinase hinge-binder.[5] This has been exemplified by the FDA-approved pan-Src kinase inhibitor, Dasatinib, which features a 2-aminothiazole core.[5] The nitrogen atoms of the thiazole ring and the exocyclic amine can form the requisite hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

The piperazine moiety in this compound serves as a versatile linker, providing a vector for synthetic elaboration into the solvent-exposed region of the ATP-binding site. This allows for the introduction of various substituents to enhance potency and modulate selectivity against different kinases. The Boc-protecting group allows for the controlled, late-stage diversification of this scaffold.

Sources

- 1. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate | C13H19BrN2O3S | CID 86696185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (CAS No. 1197294-66-8). This heterobifunctional building block, incorporating a reactive bromothiazole moiety and a Boc-protected piperazine, is a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. This document provides a comprehensive overview of its commercial availability, quality assessment, handling, and potential applications, grounded in established medicinal chemistry principles.

Introduction to a Versatile Synthetic Intermediate

This compound is a strategically designed chemical scaffold. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine ring allows for controlled, sequential reactions, a critical feature in multi-step synthesis. The 2-piperazinylthiazole core is a common motif in bioactive compounds, and the bromine atom at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

The piperazine ring is a prevalent feature in many approved drugs, contributing to improved pharmacokinetic properties like solubility and oral bioavailability.[1][2] Similarly, the thiazole ring is a key component in a wide array of medicinally important compounds, known for a broad spectrum of biological activities.[3][4] The combination of these two moieties in a single, ready-to-use building block makes this compound a valuable tool for medicinal chemists.

Commercial Availability and Supplier Landscape

A number of chemical suppliers offer this compound, typically with purities of 95% or higher. When selecting a supplier, researchers should consider not only the price but also the availability of comprehensive analytical data, lead times, and the supplier's quality management certifications.

| Supplier | Purity Specification | Availability/Lead Time | Additional Information |

| AK Scientific, Inc. | ≥ 95% | Typically ships within 1 week | Provides a Safety Data Sheet (SDS) upon request.[5] |

| BLDpharm | ≥ 97% | Inquire for availability | Offers various pack sizes. |

| Ambeed | ≥ 97% | Inquire for availability | - |

| Sigma-Aldrich | - | Available through their AldrichCPR line | Product is sold "as-is" without collected analytical data; buyer assumes responsibility for confirming identity and purity. |

| Alichem | Inquire | Inquire | - |

| American Custom Chemicals Corporation | Inquire | Inquire | - |

| Howei Pharm | ≥ 97% | Inquire | - |

Note: This table is not exhaustive and is intended for informational purposes. Researchers should always contact suppliers directly for the most current information.

Quality Assessment and Self-Validating Protocols

Ensuring the identity and purity of starting materials is a cornerstone of reproducible research. While some suppliers, like Sigma-Aldrich's AldrichCPR line, provide the compound without analytical data, it is imperative for the end-user to perform their own quality control. A comprehensive quality assessment workflow for a chemical building block like this should include identity confirmation, purity determination, and assessment of residual solvents.

A typical Certificate of Analysis (CoA) for a compound of this nature will include results from several analytical techniques.[6][7][8]

Recommended Quality Control Workflow

Caption: Recommended quality control workflow for incoming this compound.

Step-by-Step Analytical Protocols

1. Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and compare the chemical shifts, coupling constants, and integration of the proton signals, as well as the chemical shifts of the carbon signals, with the expected structure.

-

-

Expected ¹H NMR Features (Predicted): Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the piperazine ring protons (multiplets, ~3.0-4.0 ppm), and a singlet for the thiazole proton.

-

Causality: NMR provides detailed information about the chemical environment of each atom, making it the gold standard for structural elucidation.

2. Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and identify any impurities.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Develop a suitable HPLC method, typically using a C18 reversed-phase column.

-

The mobile phase could consist of a gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Calculate the purity based on the relative peak areas.

-

-

Trustworthiness: HPLC is a highly sensitive and quantitative technique for separating and quantifying components in a mixture, providing a reliable measure of purity.

3. Mass Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Utilize an LC-MS system, often with the same or a similar chromatographic method as for HPLC purity analysis.

-

Analyze the mass spectrum of the main eluting peak.

-

Look for the molecular ion peak corresponding to the expected mass of the compound (C₁₂H₁₈BrN₃O₂S, MW: 348.26 g/mol ). Common adducts to look for in positive ion mode would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

-

-

Self-Validation: The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identity of the main component.

Safe Handling and Storage

Based on the Safety Data Sheet provided by AK Scientific, Inc., this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.[9]

-

Synthetic Utility and Field-Proven Insights

The synthetic value of this compound lies in its bifunctional nature, enabling it to serve as a versatile building block in the synthesis of more complex molecules. The 4-bromo-2-(piperazin-1-yl)thiazole core is a key pharmacophore in various areas of drug discovery.

Caption: Synthetic pathways and potential applications of the title compound.

Causality in Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its use is a deliberate choice to mask the reactivity of the piperazine nitrogen. This allows chemists to first perform reactions on the bromothiazole moiety, such as Suzuki or Sonogashira cross-coupling, without interference from the piperazine nitrogen. The Boc group can then be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine for subsequent reactions, such as amide bond formation or reductive amination.

-

Bromothiazole Moiety: The bromine atom on the thiazole ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in library synthesis for structure-activity relationship (SAR) studies. For instance, a variety of aryl or heteroaryl groups can be introduced at this position via palladium-catalyzed cross-coupling reactions to explore their impact on biological activity. While specific examples for this exact molecule are not prevalent in the literature, the derivatization of similar 2-amino-4-bromothiazoles is a well-established synthetic strategy.[10][11][12][13]

Potential Therapeutic Applications:

While direct therapeutic applications of this specific intermediate are not documented, the structural motifs it contains are present in compounds with a wide range of biological activities:

-

Anticancer Agents: The piperazine and thiazole moieties are frequently found in kinase inhibitors and other anticancer drugs.[3]

-

Central Nervous System (CNS) Agents: The piperazine scaffold is a well-known "privileged structure" in CNS drug discovery, often imparting affinity for various receptors.[4]

-

Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1]

The combination of these structural features in this compound makes it a highly promising starting material for the discovery of novel therapeutics in these and other disease areas.

Conclusion

This compound is a readily available and synthetically versatile building block for drug discovery and development. Its strategic design allows for controlled, sequential chemical modifications, making it an asset for the synthesis of compound libraries and complex target molecules. A thorough quality assessment of the starting material is crucial for the reproducibility of experimental results. By understanding the chemical properties and synthetic potential of this intermediate, researchers can effectively leverage it in their pursuit of novel bioactive compounds.

References

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Available at: [Link] (Accessed: December 28, 2025).

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link] (Accessed: December 28, 2025).

-

a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate. Available at: [Link] (Accessed: December 28, 2025).

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at: [Link] (Accessed: December 28, 2025).

-

This compound, CasNo: 1197294-66-8. LookChem. Available at: [Link] (Accessed: December 28, 2025).

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link] (Accessed: December 28, 2025).

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PubMed Central. Available at: [Link] (Accessed: December 28, 2025).

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link] (Accessed: December 28, 2025).

-

Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Accessed: December 28, 2025).

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link] (Accessed: December 28, 2025).

-

CERTIFICATE OF ANALYSIS EXAMPLE. MicroChemicals. Available at: [Link] (Accessed: December 28, 2025).

-

2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor, Inc.. Available at: [Link] (Accessed: December 28, 2025).

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PubMed Central. Available at: [Link] (Accessed: December 28, 2025).

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link] (Accessed: December 28, 2025).

Sources

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1197294-66-8 this compound AKSci 9350DN [aksci.com]

- 6. microchemicals.com [microchemicals.com]

- 7. datacor.com [datacor.com]

- 8. chemscene.com [chemscene.com]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structural characterization of this and similar molecules. Methodologies for data acquisition are detailed, and interpretations are grounded in established principles of spectroscopic analysis, supported by authoritative references.

Introduction

This compound is a molecule that incorporates several key pharmacophores: a thiazole ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The piperazine moiety is a common scaffold in drug design, known for its ability to modulate pharmacokinetic properties.[2][3] The Boc group is a widely used protecting group in organic synthesis, crucial for the regioselective functionalization of the piperazine ring.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a predictive analysis of the key spectral features of this compound, offering a valuable reference for researchers working with this or structurally related compounds.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Butyl (Boc) | ~1.47 | s | 9H |

| Piperazine (adjacent to N-Boc) | ~3.50 | t | 4H |

| Piperazine (adjacent to N-thiazole) | ~3.40 | t | 4H |

| Thiazole | ~6.80 | s | 1H |

Rationale for Predicted Chemical Shifts

-

t-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.47 ppm. This is a characteristic chemical shift for Boc-protected amines.[4]

-

Piperazine Protons: The piperazine ring protons are expected to appear as two distinct signals due to their different chemical environments. The protons on the carbons adjacent to the nitrogen atom bearing the electron-withdrawing Boc group are predicted to be deshielded and appear around 3.50 ppm. The protons on the carbons adjacent to the nitrogen connected to the thiazole ring are expected to be slightly more shielded, appearing around 3.40 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent CH₂ groups. In similar piperazine derivatives, the chemical shifts of these protons are observed in this region.[2]

-

Thiazole Proton: The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, predicted around 6.7 ppm. The exact position is influenced by the electronic effects of the bromine atom and the piperazine substituent.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| t-Butyl (CH₃) | ~28.4 |

| t-Butyl (quaternary C) | ~80.5 |

| Piperazine (adjacent to N-Boc) | ~43.0 |

| Piperazine (adjacent to N-thiazole) | ~47.0 |

| Thiazole (C-Br) | ~109.0 |

| Thiazole (C-H) | ~115.0 |

| Thiazole (C-N) | ~168.0 |

| Carbonyl (Boc) | ~154.5 |

Rationale for Predicted Chemical Shifts

-

t-Butyl Carbons: The methyl carbons of the Boc group are expected to resonate around 28.4 ppm, and the quaternary carbon at approximately 80.5 ppm.[6]

-

Piperazine Carbons: The carbon atoms of the piperazine ring will have distinct chemical shifts. The carbons adjacent to the Boc-protected nitrogen are predicted to be around 43 ppm, while the carbons adjacent to the nitrogen attached to the electron-rich thiazole ring are expected to be further downfield, around 47 ppm.[6]

-

Thiazole Carbons: The carbon atom bonded to the bromine (C-Br) is anticipated to have a chemical shift around 109 ppm. The carbon bearing the proton (C-H) is predicted to be around 115 ppm. The carbon atom attached to the piperazine nitrogen (C-N) will be significantly deshielded and is expected to appear around 168 ppm.[5]

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift around 154.5 ppm.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Parameters: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 3: Predicted Key Mass Spectrometry Peaks (ESI+)

| m/z | Predicted Fragment |

| 376/378 | [M+H]⁺ (Isotopic pattern due to Br) |

| 320/322 | [M - C₄H₈ + H]⁺ |

| 276/278 | [M - Boc + H]⁺ |

| 199 | [C₈H₁₂N₃S]⁺ |

Rationale for Predicted Fragmentation

The electrospray ionization (ESI) mass spectrum is expected to show the protonated molecular ion [M+H]⁺ as the base peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for all bromine-containing fragments.

Figure 2: Proposed mass spectrometry fragmentation pathway.

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation would be the loss of the entire Boc group. Further fragmentation of the piperazinyl-thiazole core could also occur. The fragmentation of the thiazole ring itself often involves the loss of HCN or cleavage of the C-S bond.[7][8]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2975 | C-H stretch | t-Butyl |

| ~2850-2950 | C-H stretch | Piperazine |

| ~1695 | C=O stretch | Carbonyl (Boc) |

| ~1520 | C=N stretch | Thiazole |

| ~1450 | C=C stretch | Thiazole |

| ~1160 | C-N stretch | Piperazine |

| ~1090 | C-S-C stretch | Thiazole |

Rationale for Predicted Absorptions

-

C-H Stretching: The C-H stretching vibrations of the aliphatic t-butyl and piperazine groups are expected in the 2850-2975 cm⁻¹ region.

-

Carbonyl Stretching: A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[6]

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1450-1520 cm⁻¹ region.[5][9] The C-S-C stretching vibration is typically observed around 1090 cm⁻¹.[5]

-

C-N Stretching: The C-N stretching of the piperazine ring is expected to show an absorption band around 1160 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectral analysis of this compound. By synthesizing data from structurally related compounds, we have provided a detailed interpretation of the expected ¹H NMR, ¹³C NMR, MS, and IR spectra. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds for potential therapeutic applications. The predictive nature of this analysis underscores the importance of empirical data acquisition for the definitive structural confirmation of new chemical entities.

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. universalprint.org [universalprint.org]

- 6. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

Mastering Molecular Architecture: The Pivotal Role of Boc-Protected Piperazines in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous and privileged scaffold in modern pharmaceuticals, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] However, its symmetrical nature presents a significant synthetic challenge: the selective functionalization of its two nitrogen atoms. This guide elucidates the central role of N-tert-butoxycarbonyl (Boc) protection as the cornerstone strategy to overcome this hurdle. We will explore the synthesis of the key 1-Boc-piperazine intermediate, its application in complex synthetic workflows, the critical deprotection step, and advanced C-H functionalization strategies. This document serves as a technical resource for medicinal chemists, providing both the foundational principles and field-proven insights required to effectively leverage this indispensable building block in drug discovery.

The Piperazine Moiety: A Privileged Scaffold

The piperazine heterocycle is one of the most frequently utilized rings in biologically active compounds, ranking as the third most common nitrogen heterocycle in drug discovery.[1][2] Its prevalence is not coincidental; the 1,4-diamine structure offers a unique combination of benefits:

-

Physicochemical Properties: The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. This enhances interaction with biological targets and can significantly improve aqueous solubility and bioavailability—key attributes for any successful drug candidate.[2]

-

Pharmacokinetic Modulation: The basic nature of the piperazine nitrogens allows for the fine-tuning of a molecule's pKa, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structural Scaffolding: The piperazine ring provides a rigid, well-defined conformational scaffold, enabling chemists to project pharmacophoric groups into precise three-dimensional orientations for optimal target engagement.[1]

This moiety is a key component in numerous blockbuster drugs across a vast range of therapeutic areas, including oncology (Imatinib), antivirals (Indinavir), and psychiatry (Vortioxetine).[1][2]

The Synthetic Imperative: The Need for Mono-Protection

The synthetic utility of piperazine is directly tied to the challenge of its symmetry. Direct reaction of piperazine with an electrophile (e.g., an alkyl or aryl halide) typically results in a mixture of mono-substituted product, di-substituted product, and unreacted starting material, leading to low yields and complex purification challenges. To harness piperazine as a versatile linker or scaffold, chemists require a robust method for differentiating the two nitrogen atoms. This is achieved through the use of a protecting group.

The ideal protecting group strategy involves:

-

Protection: Selectively blocking one nitrogen atom, rendering it unreactive.

-

Functionalization: Performing a desired chemical transformation on the unprotected nitrogen.

-

Deprotection: Removing the protecting group under conditions that do not affect the rest of the molecule, revealing the second nitrogen for further reaction or as a required feature of the final compound.

The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this purpose in piperazine chemistry.

The Boc Group: The Medicinal Chemist's Tool of Choice

The Boc group is an acid-labile carbamate protecting group. Its widespread adoption is due to a combination of ideal characteristics:

-

Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate, (Boc)₂O.[3]

-

Robust Stability: The Boc group is stable to a wide array of reaction conditions, including most nucleophiles, bases, and reductive or oxidative reagents, allowing for broad synthetic flexibility.[3]

-

Orthogonality: Its stability to base allows for orthogonal protection schemes with base-labile groups like Fmoc.[3]

-

Clean and Efficient Cleavage: It is removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] The byproducts of this reaction are volatile (isobutylene and carbon dioxide), simplifying workup and purification.

Synthesis of 1-Boc-Piperazine: The Gateway Intermediate

The direct synthesis of 1-Boc-piperazine from piperazine and (Boc)₂O is a common laboratory method. However, controlling the reaction to prevent the formation of the 1,4-di-Boc-piperazine byproduct can be challenging, often resulting in lower yields and purification difficulties.[5][6]

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Traditional | Anhydrous Piperazine | (Boc)₂O | Simple, one step. | Low selectivity, formation of di-protected byproduct, requires extensive washing.[5][6] |

| Salt Formation | Piperazine | Acetic Acid, (Boc)₂O | Improved selectivity for mono-protection.[5] | Still uses costly anhydrous piperazine, may use hazardous solvents like toluene.[6] |

| Innovative Route | Diethanolamine | Thionyl Chloride, (Boc)₂O, Ammonia | High yield (>93%), high purity, cost-effective, environmentally friendlier, suitable for industrial scale-up.[6] | Multi-step process (chlorination, Boc protection, cyclization).[6] |

For large-scale and process chemistry applications, innovative routes starting from inexpensive materials like diethanolamine are often preferred due to higher yields, purity, and improved cost-efficiency.[6]

Core Synthetic Workflow: Sequential N-Functionalization

The primary utility of 1-Boc-piperazine is as a nucleophile that, after coupling, can be deprotected to reveal a new nucleophilic site. This workflow is the foundation for building a vast number of complex drug molecules.

Case Study: Synthesis of a Key Intermediate for Avapritinib

Avapritinib is a kinase inhibitor used to treat gastrointestinal stromal tumors.[1] Its synthesis showcases the power of 1-Boc-piperazine in a modern drug development campaign.

-

SNAr Reaction: 1-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate via a nucleophilic aromatic substitution (SNAr) reaction to form intermediate 57 . The Boc group ensures that the reaction occurs only at the free secondary amine.[1]

-

Further Modification: The ester in 57 is converted to a Weinreb amide and then a ketone (59 ).[1]

-

Deprotection: The Boc group is removed under acidic conditions to unmask the second piperazine nitrogen.[1]

-

Second SNAr Reaction: The newly freed amine is then reacted with a second heterocyclic halide (60 ) to complete the core structure of the drug.[1]

This sequence, involving protection, selective functionalization, deprotection, and subsequent functionalization, is a classic and powerful paradigm in medicinal chemistry.[1]

The Critical Deprotection Step

The reliable and selective cleavage of the Boc group is paramount. This is typically achieved under anhydrous acidic conditions to generate a carbocation that readily eliminates.

Standard Experimental Protocol: Boc Deprotection with HCl

This protocol describes a general, self-validating procedure for the removal of a Boc protecting group from a substituted piperazine.

Objective: To deprotect an N-Boc-N'-aryl piperazine to yield the corresponding N'-aryl piperazine hydrochloride salt.

Materials:

-

N-Boc-N'-aryl piperazine (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)

-

Methanol (MeOH) or Dichloromethane (DCM) as solvent

-

Diethyl ether ((Et)₂O) for precipitation

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

Dissolution: Dissolve the N-Boc-N'-aryl piperazine substrate in a minimal amount of anhydrous MeOH or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution dropwise via syringe. Causality Note: The reaction is often exothermic; slow addition at 0 °C helps control the reaction temperature and prevents potential side reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours). Self-Validation: This step ensures the reaction has gone to completion before proceeding to workup, preventing contamination of the final product.

-

Product Isolation: Once complete, add diethyl ether to the reaction mixture until a precipitate forms. Rationale: The hydrochloride salt of the product is typically insoluble in non-polar ethers, providing a simple and efficient method of isolation.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white or off-white solid under high vacuum to yield the pure N'-aryl piperazine hydrochloride salt. The product can often be used in the next step without further purification.

Advanced Strategies: C-H Functionalization

While N-functionalization is the most common application, recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring itself.[2] N-Boc-piperazines are crucial substrates in this advanced area. Methods like photoredox catalysis or direct C-H lithiation can generate α-amino radicals or anions, which can then be coupled with various electrophiles.[2][7][8] This allows for the synthesis of C-substituted piperazines, opening up new vectors for structural diversification and exploration of chemical space.[2][9] The Boc group is instrumental in these reactions, as it modulates the electronic properties of the adjacent nitrogen and directs the site of functionalization.[8]

Conclusion

N-Boc-piperazine is far more than a simple building block; it is a strategic enabler in the complex art of drug synthesis.[5][10] Its ability to temporarily mask one of piperazine's reactive centers provides medicinal chemists with the precise control needed to construct elaborate molecular architectures. From foundational coupling reactions to cutting-edge C-H functionalization, the Boc-protected piperazine scaffold underpins the synthesis of countless therapeutic agents.[1][2] A thorough understanding of its synthesis, reactivity, and deprotection protocols is a core competency for any scientist engaged in the pursuit of novel medicines.

References

-

Ciaffara, G. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

- CN108033931B - Synthesis method of N-Boc piperazine. (2020).

-

Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

-

Vaněk, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

-

Firth, J. D., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

Firth, J. D., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

-

Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

De Vleeschauwer, M., et al. (2017). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jgtps.com [jgtps.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Thiazole Derivatives in Modern Drug Discovery

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, potential for diverse substitutions, and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[4][5] This guide provides an in-depth exploration of thiazole derivatives, intended for researchers and professionals in drug discovery. We will dissect the fundamental chemistry of the thiazole core, survey key synthetic methodologies, and examine the vast therapeutic landscape shaped by these compounds. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this document aims to equip scientists with the foundational knowledge and practical insights required to innovate within this rich chemical space.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole nucleus is a fundamental building block in a multitude of biologically active compounds, from essential vitamins to blockbuster drugs.[2] Its significance stems from its aromatic nature and the distinct properties conferred by the sulfur and nitrogen heteroatoms, which allow for a wide range of chemical modifications and biological activities.[4][6]

Chemical Properties and Reactivity

Thiazole is a five-membered aromatic ring with the molecular formula C₃H₃NS.[7] The nitrogen atom at position 3 acts as a proton acceptor (pKa of 2.53), while the sulfur atom at position 1 influences the ring's electronic distribution.[7][8] This arrangement results in a π-electron-excessive system, but with distinct reactivity at different positions. Electrophilic substitution reactions preferentially occur at the electron-rich C5 position, while nucleophilic substitution is favored at the C2 position. The proton at C2 is the most acidic, allowing for deprotonation by strong bases to form an organolithium species, which can then react with various electrophiles.[8] This versatile reactivity is a key reason why the thiazole ring is such a powerful tool for medicinal chemists.[4]

}

Figure 1: The Thiazole Ring Scaffold

Presence in Approved Therapeutics

The thiazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic versatility.[7] Its presence spans a wide range of indications, from infectious diseases to oncology, underscoring its importance in drug design.

| Drug Name | Therapeutic Class | Mechanism of Action / Significance |

| Sulfathiazole | Antibiotic | An early sulfonamide antibiotic, demonstrating the scaffold's utility in antimicrobial agents. |

| Ritonavir | Antiretroviral | A protease inhibitor used to treat HIV/AIDS, showcasing the thiazole ring's role in complex drug architectures.[2][9] |

| Dasatinib | Anticancer | A potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[10][11] |

| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[10] |

| Pramipexole | Anti-Parkinson's | A dopamine receptor agonist used to treat Parkinson's disease.[12] |

| Abafungin | Antifungal | An antifungal agent that illustrates the scaffold's effectiveness against fungal pathogens.[2] |

| Tiazofurin | Antineoplastic | An anticancer agent that acts as an inhibitor of inosine monophosphate dehydrogenase.[2][10] |

| Table 1: A selection of FDA-approved drugs containing the thiazole moiety, highlighting the scaffold's therapeutic breadth. |

Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to a vast array of derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is the most common and versatile method for preparing thiazoles.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide.[13][16] This method is high-yielding and proceeds through a multistep pathway involving an initial Sₙ2 reaction followed by intramolecular cyclization and dehydration.[13]

}

Figure 2: General workflow of the Hantzsch Thiazole Synthesis.

Other Key Synthetic Routes

While the Hantzsch synthesis is dominant, other methods provide alternative pathways to specific thiazole derivatives:

-

Cook-Heilborn Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[8]

-

From Thioamides and 2-chlorooxiranes: Substituted thiazole derivatives can be formed from the reaction of thioamides with 2-chlorooxiranes.[8]

-

One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency. One-pot syntheses, which avoid the isolation of intermediates, have been developed. For example, 2-aminothiazoles can be prepared directly from aromatic methyl ketones and thiourea using copper(II) bromide, which facilitates an in-situ α-bromination followed by cyclization.[17]

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis, a cornerstone experiment for any laboratory working with thiazoles.[13]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

20 mL scintillation vial, stir bar, hot plate/stirrer

-

Buchner funnel, side-arm flask, filter paper

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with stirring.

-

Reaction Time: Continue heating and stirring for 30 minutes. The causality here is that the thermal energy is required to overcome the activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. The addition of a weak base neutralizes any residual hydrobromic acid (HBr) byproduct, ensuring the thiazole product, which is a free base, precipitates cleanly from the aqueous solution.

-

Isolation: Filter the resulting solid precipitate using a Buchner funnel. The thiazole product is poorly soluble in water, enabling its straightforward isolation by filtration.[13]

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a low-temperature oven.

-

Characterization: Determine the yield and characterize the product using techniques such as melting point, IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

Therapeutic Landscape: Biological Activities

Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them a focal point of drug discovery programs targeting a wide range of diseases.[10][18][19]

-

Anticancer Activity: This is one of the most extensively studied areas for thiazole derivatives.[18][20] They can act through various mechanisms, including the inhibition of critical enzymes like kinases (e.g., Dasatinib), disruption of microtubule assembly, and induction of apoptosis.[21][22] Certain derivatives show potent cytotoxic activity against various human cancer cell lines, with some compounds achieving IC₅₀ values in the nanomolar range.[18][21]

-

Antimicrobial Activity: The thiazole ring is a core component of penicillin antibiotics.[9] Synthetic derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][23] The rise of drug-resistant microbes has intensified research into novel thiazole-based antimicrobial agents.[6]

-

Anti-inflammatory Activity: Thiazole-containing compounds like Meloxicam and Fentiazac are established anti-inflammatory agents.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[5]

-

Antiviral and Antidiabetic Activities: Thiazole derivatives have also been investigated for their potential as antiviral (e.g., Ritonavir for HIV) and antidiabetic agents.[18]

Mechanism of Action & Structure-Activity Relationships (SAR)

Understanding how structural modifications to the thiazole scaffold impact biological activity is crucial for rational drug design. SAR studies help identify the key chemical features responsible for potency, selectivity, and pharmacokinetic properties.[11]

Case Study: Thiazole-based Kinase Inhibitors in Oncology

Dasatinib is a prime example of a successful thiazole-based drug. It functions as a multi-targeted kinase inhibitor, primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). The 2-aminothiazole core acts as a critical hinge-binding motif, anchoring the drug within the ATP-binding pocket of the kinase.

}

Figure 3: Mechanism of BCR-ABL kinase inhibition by a thiazole-based drug.

SAR Insights for Antimicrobial Thiazoles

Structure-activity relationship studies on antimicrobial thiazoles have revealed several key principles for optimizing activity.[24][25]

| Position on Thiazole Ring | Type of Substituent | Impact on Antimicrobial Activity | Rationale / Causality |

| C2 | Amino group, Substituted amines | Often crucial for activity. Can form key hydrogen bonds with target enzymes or receptors. | Provides a key interaction point. Modifications can tune potency and selectivity. |

| C4 | Aryl groups (e.g., phenyl, pyridyl) | Generally enhances activity. Electron-withdrawing or -donating groups on the aryl ring can modulate potency. | The aryl ring can engage in π-π stacking or hydrophobic interactions within the target's binding site. |

| C5 | Halogens (F, Cl), Small alkyl groups | Can increase lipophilicity and cell penetration.[20] | Modifies physicochemical properties like solubility and membrane permeability, affecting bioavailability at the target site. |

| Hybrid Molecules | Fusing thiazole with other heterocycles (e.g., pyrazoline, triazole) | Can lead to synergistic effects and novel mechanisms of action.[25] | Combines the pharmacophores of two different active scaffolds to potentially hit multiple targets or enhance binding affinity. |

| Table 2: General Structure-Activity Relationship (SAR) summary for thiazole derivatives with antimicrobial activity. |

In Vitro Biological Evaluation Workflow

Once synthesized, novel thiazole derivatives must be systematically evaluated for biological activity. This typically involves a tiered screening approach starting with in vitro assays.

}

Figure 4: A typical workflow for the initial in vitro screening of new thiazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiazole derivative against a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. The extended incubation allows the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

| Compound | Cell Line | IC₅₀ (µM) |

| Thiazole Derivative 11c[23] | HepG-2 (Liver) | ~4.0 |

| Thiazole Derivative 11c[23] | MCF-7 (Breast) | ~3.0 |

| Thiazole Derivative 6g[23] | HepG-2 (Liver) | ~7.0 |

| Cisplatin (Reference) | A549 (Lung) | Varies |

| Table 3: Example of reported IC₅₀ values for novel thiazole derivatives against various cancer cell lines, demonstrating potent cytotoxic activity.[23] |

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents.[5][18] Its synthetic tractability and diverse biological activities ensure its relevance in modern drug discovery.[4][10] Future efforts will likely focus on the development of highly selective and potent derivatives through structure-based design and the exploration of novel biological targets. The synthesis of thiazole-based hybrid molecules, which combine the thiazole core with other pharmacologically active moieties, represents a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects.[25][26] As our understanding of disease biology deepens, the versatile thiazole ring is poised to remain an indispensable tool in the arsenal of medicinal chemists for years to come.

References

- A review on thiazole based compounds and it's pharmacological activities. (2024). Vertex AI Search.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

-

Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., & Alam, M. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4233. [Link]

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2022). Mini-Reviews in Medicinal Chemistry.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).

- Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). Journal of Drug Delivery and Therapeutics.

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2002). PubMed.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). Current Pharmaceutical Design.